13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine
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Overview
Description
13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of biological activities and applications in various fields such as medicine, chemistry, and industry. This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.
Mechanism of Action
Target of Action
Acridine derivatives, a class to which this compound belongs, are known to interact with dna and related enzymes .
Mode of Action
Acridine derivatives typically exert their effects through dna intercalation . This interaction with DNA and related enzymes is principally responsible for the mode of action of acridine derivatives .
Biochemical Pathways
The interaction of acridine derivatives with dna can impact various biological processes involving dna and related enzymes .
Result of Action
The interaction of acridine derivatives with dna can lead to various changes at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of acridine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine typically involves multi-step organic reactions. One common method includes the cyclocondensation of appropriate aniline derivatives with aldehydes and naphthoquinones in the presence of catalysts such as L-proline in ethanol . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.
Scientific Research Applications
13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a DNA intercalator, which can affect DNA replication and transcription processes.
Industry: Utilized in the development of fluorescent dyes and materials for imaging and diagnostic purposes.
Comparison with Similar Compounds
Similar Compounds
Acridine: A parent compound with similar DNA intercalating properties.
Quinacrine: Known for its antimalarial and anticancer activities.
Amsacrine: An anticancer drug that also intercalates into DNA and inhibits topoisomerase.
Uniqueness
13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine is unique due to its specific bromobenzyl substitution, which can enhance its binding affinity to DNA and potentially increase its therapeutic efficacy compared to other acridine derivatives .
Properties
IUPAC Name |
13-[(4-bromophenyl)methyl]indolo[3,2-c]acridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17BrN2/c27-20-12-9-17(10-13-20)16-29-24-8-4-2-6-21(24)22-14-11-19-15-18-5-1-3-7-23(18)28-25(19)26(22)29/h1-15H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PATDCTBCEACWPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C(C3=N2)N(C5=CC=CC=C45)CC6=CC=C(C=C6)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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